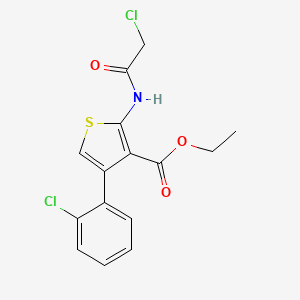

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUXGYMILPVEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-chlorothiophene, the thiophene ring is constructed through a series of halogenation and substitution reactions.

Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced via nucleophilic substitution, where a chloroacetyl chloride reacts with an amine derivative of the thiophene ring.

Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an appropriate acylating agent.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloroacetamido group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has shown promise in pharmacological studies due to its potential biological activities. Research indicates that compounds with similar structures exhibit significant antibacterial and antioxidant properties.

Case Studies

- Antibacterial Activity : Studies have demonstrated that thiophene derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in the fight against antibiotic-resistant strains .

- Antioxidant Properties : Compounds derived from thiophene structures have been evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Organic Synthesis

The compound serves as an important intermediate in various synthetic pathways. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and cyclization processes, facilitating the creation of more complex molecules.

Synthetic Pathways

- Synthesis Method : One common synthetic route involves the reaction of thiophene with 2-chloroacetyl chloride, leading to the formation of ethyl 2-(2-chloroacetamido)-thiophene derivatives. This method highlights the versatility of the compound in organic synthesis.

Interaction Studies

Understanding the binding affinities of this compound with various biological targets is crucial for assessing its therapeutic potential. Preliminary studies suggest that the specific substitutions on the thiophene ring may enhance its interactions within biological systems, leading to unique pharmacological effects .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate depends on its specific application:

Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-chlorophenyl group at the 4-position distinguishes this compound from analogs with alternative aryl or heteroaryl substituents:

- 4-Fluorophenyl analog (Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate): Exhibits reduced molecular weight (341.79 g/mol vs. 356.8 g/mol estimated for the target compound) due to fluorine's lower atomic mass compared to chlorine. The electron-withdrawing fluorine may enhance metabolic stability but reduce lipophilicity .

- Molecular weight increases to 353.82 g/mol due to the methoxy group .

- 4-Methylphenyl analog (Ethyl 2-(2-chloroacetamido)-4-(p-tolyl)thiophene-3-carboxylate): The methyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Molecular weight: 337.83 g/mol .

Table 1: Substituent Effects on Physicochemical Properties

| Substituent (4-position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|

| 2-Chlorophenyl | ~356.8 | High lipophilicity, potential halogen bonding |

| 4-Fluorophenyl | 341.79 | Enhanced metabolic stability |

| 4-Methoxyphenyl | 353.82 | Increased solubility |

| p-Tolyl | 337.83 | High membrane permeability |

Modifications to the Acetamido Group

Replacing the 2-chloroacetamido group alters reactivity and biological interactions:

- This modification is associated with applications in kinase inhibition studies .

- Benzoyl analog (Ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate): The bulkier benzoyl group may sterically hinder enzymatic degradation, extending half-life in biological systems .

Ester Group Variations

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS Number: 554404-40-9) is a synthetic compound belonging to the thiophene class, which has garnered interest for its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its structural components, which facilitate interactions with various biological targets. The presence of the chlorophenyl and chloroacetamido groups suggests potential interactions with cellular receptors and enzymes, possibly influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. This compound may demonstrate activity against a range of bacterial strains and fungi.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Potential antifungal activity |

Antitumor Activity

Thiophene derivatives have been studied for their antitumor effects. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- A study on structurally related compounds indicated that modifications in the thiophene structure could enhance antitumor activity by increasing selectivity towards cancer cells while minimizing effects on normal cells .

Case Studies

- Inhibition of Kinases : A related study demonstrated that certain thiophene derivatives inhibited key kinases involved in cancer progression. The presence of halogen substituents (like chlorine) was found to enhance this inhibitory effect significantly .

- Cellular Assays : In vitro assays using human cancer cell lines revealed that compounds with a similar scaffold induced apoptosis through the activation of caspases, which are critical mediators in programmed cell death .

Toxicological Profile

This compound exhibits some toxicity, as indicated by its classification as harmful if swallowed and causing skin irritation . This necessitates careful handling and consideration of safety protocols during research and potential therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamido group (-NHCOCH₂Cl) serves as a primary reactive site for nucleophilic substitution. Key reactions include:

These substitutions enable structural diversification for biological screening, particularly in anticancer and antimicrobial studies .

Acylation and Cyclization Reactions

The secondary amine in the acetamido group undergoes acylation with reagents like chloroacetyl chloride or benzoyl chloride:

-

Reaction with chloroacetyl chloride :

\text{Compound} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{2-(2-Chloroacetamido)thiophene derivative} \quad (\text{Yield: 59%})[7] -

Cyclization under basic conditions :

Heating with K₂CO₃ in THF induces intramolecular cyclization to form thieno[2,3-d]pyrimidin-4(3H)-one scaffolds .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to a carboxylic acid for further derivatization:

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives.

-

Buchwald-Hartwig amination with aryl halides introduces nitrogen-containing substituents .

Thioether Formation

Reaction with thiols in the presence of bases generates thioether-linked analogs:

\text{Compound} + \text{RSH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(Alkylthio)acetamido derivatives} \quad (\text{Yield: 30-55%})[3][4]

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

| Derivative Type | IC₅₀ (FP-2 Inhibition) | Anticancer Activity (Breast Cancer) | Source |

|---|---|---|---|

| Cyclohexylamino analog | 1.46 μM | Apoptosis induction (MCF-7 cells) | |

| Benzylthioether analog | 2.49 μM | VEGFR-2 inhibition |

Mechanistic Insights

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the thiophene core via the Gewald reaction, where ethyl cyanoacetate reacts with a ketone or aldehyde in the presence of sulfur and a base. For the 2-chlorophenyl substituent, 2-chloroacetophenone could serve as the carbonyl component .

- Step 2 : Introduction of the amino group at the 2-position of the thiophene ring through nitration followed by reduction or direct amination.

- Step 3 : Acylation of the amino group with 2-chloroacetyl chloride under mild basic conditions (e.g., triethylamine in dichloromethane) to form the chloroacetamido moiety .

- Purification : Column chromatography or recrystallization is recommended to isolate the final product. Validate each step using thin-layer chromatography (TLC) and intermediate characterization via NMR .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, the chloroacetamido group’s methylene protons appear as a singlet near δ 4.2–4.5 ppm, while the thiophene ring protons show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and matches the exact mass (calculated using software like ChemDraw).

- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, resolves the 3D structure. The chloro substituents’ positions and dihedral angles between aromatic rings are critical for validating stereoelectronic effects .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow due to potential respiratory irritation (specific target organ toxicity, STOT) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Data Validation : Use the R-factor and wR values in SHELXL to assess refinement quality. Discrepancies in electron density maps may indicate disordered solvent molecules or incorrect space group assignment .

- Twinned Data : For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains. Compare results with alternative refinement software (e.g., OLEX2) for cross-validation .

Q. What strategies optimize reaction conditions to minimize byproducts like brominated derivatives?

- Controlled Bromination : If bromination occurs at unintended positions (e.g., thiophene ring), adjust stoichiometry of reagents like N-bromosuccinimide (NBS) and monitor reaction temperature. Use radical inhibitors (e.g., TEMPO) to suppress side reactions .

- Selective Protection : Protect reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) before functionalizing other positions .

Q. How does the chloroacetamido group influence biological activity compared to other derivatives?

- Structure-Activity Relationship (SAR) : The electron-withdrawing chloroacetamido group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Compare IC values of analogs with acetyl, propionamido, or cyano groups using in vitro assays (e.g., antioxidant DPPH radical scavenging) .

- Metabolic Stability : The chloro group may reduce metabolic degradation by cytochrome P450 enzymes, improving bioavailability. Validate via hepatic microsome assays .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding between the chloroacetamido group and active-site residues .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic/nucleophilic regions. Compare with experimental data (e.g., reaction rates with nucleophiles) .

Q. How to address discrepancies in NMR data due to tautomerism or dynamic effects?

- Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to slow tautomeric exchange (e.g., keto-enol equilibria). Observe coalescence of split signals as temperature increases .

- DFT Calculations : Optimize tautomeric structures using Gaussian at the B3LYP/6-31G* level. Compare computed H chemical shifts with experimental data to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.